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Compound of Interest

Compound Name: Z-Phenylalaninol

Cat. No.: B126708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-(-)-2-

(Benzyloxycarbonylamino)-3-phenyl-1-propanol, a key chiral intermediate in the synthesis of

various pharmaceutical compounds. This document details its physicochemical properties,

spectroscopic data, and a representative experimental protocol for its preparation.

Core Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for (S)-(-)-2-

(Benzyloxycarbonylamino)-3-phenyl-1-propanol, also known as N-Cbz-L-phenylalaninol.[1]

Table 1: Physicochemical Properties
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Property Value Reference

IUPAC Name
benzyl N-[(2S)-1-hydroxy-3-

phenylpropan-2-yl]carbamate
[1]

Molecular Formula C₁₇H₁₉NO₃ [1]

Molecular Weight 285.34 g/mol [1]

CAS Number 6372-14-1

Appearance White amorphous powder [2]

Melting Point 93.1-93.9 °C [3]

Optical Rotation

[α]D = +48.0 (c=2.0, in

methanol) for the (R)-

enantiomer

[3]

Table 2: Spectroscopic Data
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Spectrum Type Key Features Reference

¹H NMR

Data not available in search

results. Representative shifts

for similar structures suggest

aromatic protons (δ 7.2-7.4

ppm), benzylic protons of the

Cbz group (δ ~5.1 ppm), and

protons of the propanol

backbone (δ 2.8-4.0 ppm).

[1]

¹³C NMR

Data not available in search

results. Expected signals

would include those for the

aromatic carbons, the carbonyl

of the carbamate, the benzylic

carbon of the Cbz group, and

the carbons of the propanol

backbone.

[1]

Infrared (IR)

FTIR and ATR-IR spectra are

available. Key absorptions are

expected for the N-H and O-H

stretching, C=O stretching of

the carbamate, and aromatic

C-H and C=C stretching.

[1][4]

Mass Spectrometry

Fragmentation patterns would

likely involve cleavage of the

benzylic C-O bond of the Cbz

group, and fragmentation of

the propanol side chain.

[5][6]

Experimental Protocols
A common method for the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol

involves the reduction of the corresponding N-protected amino acid, N-Cbz-L-phenylalanine.
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The following protocol is a representative example based on established chemical literature.[7]

[8]

Materials:

N-Cbz-L-phenylalanine

Ethyl chloroformate

Triethylamine (TEA) or N-methylmorpholine (NMM)

Sodium borohydride (NaBH₄)

Dry Tetrahydrofuran (THF)

Water

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Activation of the Carboxylic Acid: To a solution of N-Cbz-L-phenylalanine (1 equivalent) in dry

THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine

(1 equivalent). Stir the mixture for 10 minutes, then add ethyl chloroformate (1 equivalent)

dropwise, ensuring the temperature remains below -10 °C. The formation of a white

precipitate (N-methylmorpholine hydrochloride) is observed. Allow the reaction to proceed for

30 minutes.

Reduction to the Alcohol: In a separate flask, prepare a solution of sodium borohydride (2-3

equivalents) in water. Cool this solution to 0 °C. The activated mixed anhydride solution from

step 1 is then added slowly to the sodium borohydride solution. Vigorous gas evolution

(hydrogen) will be observed.
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Work-up and Extraction: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 1-2 hours. Quench the reaction by carefully adding 1 M HCl

until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with ethyl

acetate (3 x 50 mL).

Purification: Combine the organic extracts and wash successively with saturated sodium

bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.

Final Purification: The crude (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol can be

further purified by recrystallization from a suitable solvent system, such as ethyl

acetate/hexanes, to afford a white solid.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-(-)-2-

(Benzyloxycarbonylamino)-3-phenyl-1-propanol from N-Cbz-L-phenylalanine.

Step 1: Mixed Anhydride Formation Step 2: Reduction

Step 3: Purification

N-Cbz-L-phenylalanine

Ethyl Chloroformate,
N-Methylmorpholine, THF

Mixed Anhydride Intermediate-15 °C to -10 °C

Sodium Borohydride (NaBH4),
Water

(S)-(-)-2-(Benzyloxycarbonylamino)
-3-phenyl-1-propanol

0 °C to RT

Aqueous Work-up &
Extraction

Purified Product

Recrystallization

Click to download full resolution via product page

Caption: Synthesis workflow for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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